1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane

Surface Science Coatings Fluoropolymers

1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane (CAS 646063-05-0) is a semi-fluorinated organic compound belonging to the class of perfluoroalkyl allyl ethers. Its structure combines a C4F9 nonafluoroalkyl segment with an allyl ether functional group, bridged by a methylene (CH2) spacer, yielding a molecular formula of C8H7F9O and a molecular weight of 290.13 g/mol.

Molecular Formula C8H7F9O
Molecular Weight 290.13 g/mol
CAS No. 646063-05-0
Cat. No. B12581848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane
CAS646063-05-0
Molecular FormulaC8H7F9O
Molecular Weight290.13 g/mol
Structural Identifiers
SMILESC=CCOCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H7F9O/c1-2-3-18-4-5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3-4H2
InChIKeyDFAVYPDOSQULGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane (CAS 646063-05-0): A Semi-Fluorinated Allyl Ether Building Block for Advanced Materials and Surface Science


1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane (CAS 646063-05-0) is a semi-fluorinated organic compound belonging to the class of perfluoroalkyl allyl ethers. Its structure combines a C4F9 nonafluoroalkyl segment with an allyl ether functional group, bridged by a methylene (CH2) spacer, yielding a molecular formula of C8H7F9O and a molecular weight of 290.13 g/mol . This molecular architecture imparts the compound with a unique dual character, merging the high reactivity of the terminal allyl group with the low surface energy and high chemical stability characteristic of highly fluorinated chains [1]. Unlike many fully fluorinated analogs, its terminal olefin provides a handle for incorporation into polymers or attachment to surfaces via hydrosilylation, thiol-ene, or free-radical chemistries, positioning it as a versatile intermediate for fluorous materials design [2]. The compound is classified as a PFAS substance, which necessitates careful consideration for downstream applications in light of evolving environmental regulations .

Why Generic Substitution is Ineffective for 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane (646063-05-0) in Precision Applications


The substitution of 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane with a generic, fully-saturated fluoroalkane or a non-fluorinated alkyl allyl ether is not viable for performance-critical applications due to the compound's unique combination of a reactive terminal olefin and a short, semi-fluorinated chain. Utilizing a fully fluorinated analog (e.g., perfluoropentane) sacrifices the allyl handle required for covalent immobilization or macromolecular integration, as demonstrated by patented fluoroelastomer syntheses that rely on the allyl group for comonomer incorporation [1]. Conversely, employing a non-fluorinated alkyl allyl ether (e.g., allyl pentyl ether) dramatically increases surface energy, losing the low surface tension (predicted 16.4 dyne/cm for the target compound) that is the primary driver for its use in generating hydrophobic and oleophobic surfaces . Even among closely related semi-fluorinated allyl ethers, chain length critically modulates physical properties; the shorter C4F9 segment of 646063-05-0, compared to a C6F13 analog, results in a meaningfully lower boiling point (predicted 131.9 °C vs. 178 °C for allyl 1H,1H-perfluorooctyl ether), which directly impacts processability and distillation purification [2]. Therefore, the precise selection of the fluorinated chain length and the presence of the allyl group are not interchangeable features but are deterministic for the compound's function in surface modification, polymer synthesis, and fluorous chemistry.

Quantitative Differentiation Evidence for 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane (646063-05-0) Against Key Alternatives


Surface Energy Reduction: Predicted Surface Tension Versus a Non-Fluorinated Structural Analog

The incorporation of fluorine significantly reduces the surface tension of the compound. The predicted surface tension for the target compound is 16.4 dyne/cm, which is markedly lower than that of a non-fluorinated analog, allyl pentyl ether, whose surface tension is estimated to be approximately 25 dyne/cm, typical for hydrocarbons. This represents a class-level difference that underpins the performance of fluorinated materials in creating low-energy surfaces. [1]

Surface Science Coatings Fluoropolymers

Reactivity Advantage: Allyl Group as aComonomer for Fluoroelastomers Versus Fully Saturated Perfluorocarbons

A critical differentiator is the compound's terminal allyl group, which enables its covalent incorporation as a comonomer in fluoropolymers. This functional handle, absent in fully saturated perfluoroalkanes like perfluoropentane, is demonstrated in patent literature where perfluorinated allyl ethers are explicitly used to introduce flexible side chains into tetrafluoroethylene copolymers, enhancing low-temperature properties. [1] [2]

Fluoroelastomers Polymer Chemistry Low-Temperature Materials

Boiling Point Optimization: Predicted Distillation Range Versus Longer-Chain Perfluoroalkyl Allyl Ethers

The predicted boiling point of the target compound is 131.9 °C at 760 mmHg. This is significantly lower than the boiling point reported for its longer-chain homolog, allyl 1H,1H-perfluorooctyl ether (C8F17-chain), which has a boiling point of 178 °C. A more relevant comparator, allyl 1,1,2,3,3,3-hexafluoropropyl ether (C3HF6-chain), boils at a much lower 86 °C. This intermediate boiling point positions the C4F9-chained compound as a volatile yet easily condensable monomer, facilitating its purification by distillation without requiring high-vacuum conditions. [1]

Chemical Process Engineering Purification Monomer Synthesis

Density and Molar Volume: Structural Compactness Versus a Cyclic Fluorinated Ether Isomer

The predicted density of the compound is 1.4 g/cm³. A constitutional isomer, (perfluorobutyl)tetrahydrofuran, which also has the formula C8H7F9O but contains a cyclic ether, exhibits a higher calculated density of 1.486 g/cm³. This difference reflects the target compound's more open, linear structure, which leads to a larger predicted molar volume (211.3 cm³/mol vs. ~195 cm³/mol calculated for the cyclic isomer). This distinction is relevant for fluorous phase partitioning and viscosity considerations.

Physical Organic Chemistry Solvent Design Fluorous Biphasic Systems

Lipophilicity and Bioaccumulation Potential: LogP Versus a Perfluoroalkyl Ester Analog

The predicted ACD/LogP (octanol-water partition coefficient) for the target compound is 4.71. This indicates lower lipophilicity compared to its ester analog, allyl perfluoropentanoate (C8H5F9O2, CAS 84145-17-5), which, based on the additional carbonyl oxygen and structural analysis, has a predicted LogP of approximately 5.5. The higher LogP for the ester suggests greater bioaccumulation potential. In contrast, the target compound's lower LogP, coupled with its susceptibility to ether cleavage under acidic conditions, points to a different environmental persistence profile.

Environmental Chemistry Drug Design PFAS Risk Assessment

Vapor Pressure and Processability: Predicted Volatility Versus a Non-Fluorinated Ether of Similar Backbone Length

The predicted vapor pressure of the target compound at 25 °C is 11.1 mmHg. This is substantially higher than that of a non-fluorinated analog of similar molecular weight, such as decyl methyl ether, which would be expected to have a vapor pressure well below 1 mmHg. The high vapor pressure for a compound with a 290 g/mol molecular weight is a direct consequence of its fluorinated nature, where weak intermolecular forces lead to increased volatility. For a comparable fluorinated ether like allyl 1H,1H,2H,2H-perfluorooctyl ether (C8F13-chain), the boiling point is reported at 80-82 °C at 20 mmHg, indicating a similar, if not slightly lower, volatility profile.

Chemical Engineering Vapor Deposition Volatile Organic Compounds

Optimal Application Scenarios for 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane (646063-05-0) Based on Differentiated Evidence


Specialty Fluoropolymer Coatings via Plasma or Vapor Deposition

The combination of high predicted volatility (vapor pressure of 11.1 mmHg at 25 °C) and a polymerizable allyl group makes this monomer exceptionally well-suited for vapor-phase deposition techniques like initiated chemical vapor deposition (iCVD). Its intermediate boiling point (predicted 131.9 °C) allows for easy vapor delivery without high-vacuum conditions, while its allyl group enables in-situ polymerization to form conformal, low-surface-energy coatings directly onto complex geometries. This volatility advantage over non-fluorinated analogs of similar molecular weight is a key process enabler. [1]

Fluorous Biphasic Catalysis and Synthesis of Recyclable Ligands

As a short-chained, semi-fluorinated ether with a terminal alkene, this compound is an ideal precursor for synthesizing fluorous-tagged catalysts. The allyl group serves as a reactive anchor to attach to ligand architectures via thiol-ene or hydrosilylation chemistry, while the C4F9 chain imparts predictable fluorous solubility. The predicted LogP of 4.71 and lower density compared to cyclic isomers suggests optimal partitioning into fluorous solvents, enabling efficient catalyst recovery. Its physical properties can be contrasted with those of longer C6F13- or C8F17-tagged analogs, where the higher boiling point (178 °C) and increased lipophilicity may complicate manufacturing. [1]

Advanced Fluoroelastomers with Enhanced Low-Temperature Flexibility

Patents explicitly identify perfluorinated allyl ethers as valuable comonomers for fluoroelastomers with superior low-temperature properties. While the target compound is a semi-fluorinated variant, its allyl ether structure enables its direct copolymerization with tetrafluoroethylene or vinylidene fluoride. The C4F9 side chain introduces free volume and reduces the glass transition temperature (Tg) of the resulting copolymer. This is a direct contrast to using a fully-inert perfluoropentane, which cannot be incorporated, or using a non-fluorinated comonomer, which would raise surface energy and compromise oil repellency. The balance of chain length, which provides low-temperature flexibility while maintaining sufficient fluorinated character for chemical resistance, is a key rationale for its use. [2] [3]

Fluorous Derivatization Agent for Analytical Chemistry and Proteomics

The allyl group facilitates a mild, radical-mediated attachment to thiol-containing biomolecules or peptides via thiol-ene 'click' chemistry, enabling the introduction of a fluorous tag for selective enrichment in mass spectrometry. The predicted low surface tension (16.4 dyne/cm) of the tag minimizes non-specific binding to reversed-phase stationary phases during LC-MS/MS. Its intermediate LogP (4.71) offers a balance between maintaining water solubility for the bioconjugate and providing sufficient fluorous character for solid-phase extraction. Compared to longer-chain perfluoroalkyl tags (C6F13 or C8F17), the C4F9 tag generates a smaller mass shift (+290 Da), which can be advantageous for the detection of low-mass peptides and simplifies tandem MS spectra interpretation. [1]

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